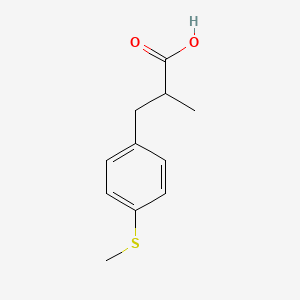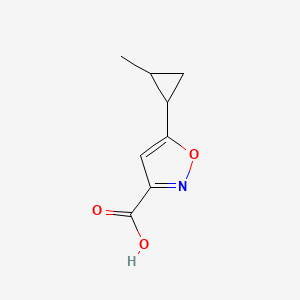
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 2-methylcyclopropyl group attached to the oxazole ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold(III) chloride as a catalyst . Another method includes the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions of copper(I) acetylides to azides and nitrile oxides, providing access to 3,4-disubstituted isoxazoles . The process is highly reliable and exhibits a wide scope with respect to both components.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, amines, and other derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,2-oxazole-3-carboxylic acid
- 5-(2-Ethylcyclopropyl)-1,2-oxazole-3-carboxylic acid
- 5-(2-Propylcyclopropyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(4)7-3-6(8(10)11)9-12-7/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
TVQRHFUTXODVDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




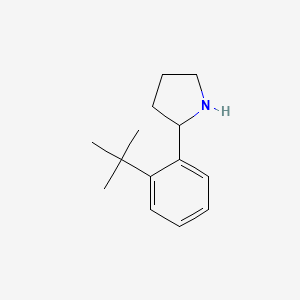

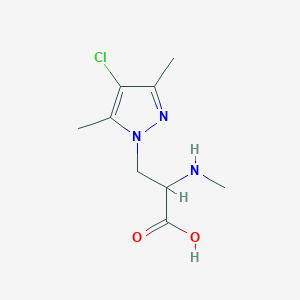

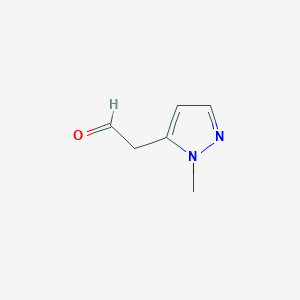
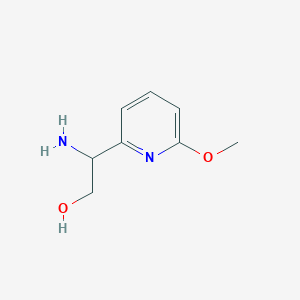


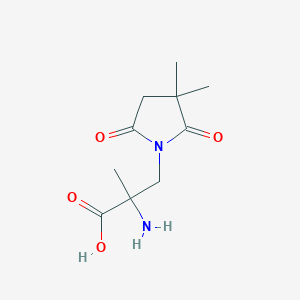
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

